Technical Monograph: Structural Dynamics and Synthetic Utility of N-(3-bromo-2-methylphenyl)acetamide
Technical Monograph: Structural Dynamics and Synthetic Utility of N-(3-bromo-2-methylphenyl)acetamide
Executive Summary & Molecular Architecture
N-(3-bromo-2-methylphenyl)acetamide is a specialized halogenated acetanilide derivative serving as a critical electrophilic scaffold in medicinal chemistry. Unlike its para-substituted isomers, this molecule offers a unique substitution pattern (1,2,3-trisubstituted benzene) that imposes specific steric and electronic constraints, making it highly valuable for synthesizing sterically congested biaryls and indole-based pharmacophores.
Structural Specifications
| Property | Data |
| IUPAC Name | N-(3-bromo-2-methylphenyl)acetamide |
| CAS Registry | 67866-91-5 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Core Scaffold | Acetanilide (N-phenylacetamide) |
| Key Substituents | Bromine (C3), Methyl (C2), Acetamido (C1) |
Stereoelectronic Landscape: The "Ortho-Twist"
The defining feature of this molecule is the steric clash between the C2-methyl group and the C1-acetamido moiety . In unsubstituted acetanilide, the amide group is relatively planar with the phenyl ring, allowing for
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Steric Hindrance: The van der Waals radius of the C2-methyl group forces the acetamido group to rotate out of the phenyl plane to minimize repulsion with the carbonyl oxygen or the amide proton.
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Electronic Decoupling: This rotation (dihedral angle twist > 30°) partially decouples the nitrogen lone pair from the aromatic
-system. -
Reactivity Implication: The nitrogen becomes slightly more nucleophilic (less resonance stabilization), and the amide bond becomes more susceptible to hydrolysis compared to non-hindered analogs.
Synthetic Pathways & Process Optimization
A common pitfall in the synthesis of this compound is the attempt to directly brominate N-(2-methylphenyl)acetamide (o-acetotoluidide). This is chemically flawed.
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The Flawed Route (Direct Bromination): The acetamido group is a strong ortho/para director. In o-acetotoluidide, the para position (C4) is sterically accessible and electronically activated. Direct bromination predominantly yields the 4-bromo isomer (CAS 24106-05-6), not the desired 3-bromo isomer.
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The Correct Route (Acetylation): To secure the 3-bromo regiochemistry, one must start with the pre-halogenated aniline.
Validated Synthetic Workflow
Figure 1: Correct synthetic logic avoiding regioselectivity errors common in direct halogenation.
Spectroscopic Characterization (The Fingerprint)[5]
Accurate identification relies on distinguishing the 3-bromo isomer from the 4-bromo byproduct.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.35 | Broad Singlet | 1H | -NH- | Deshielded amide proton; broadened by quadrupole N relaxation. |
| 7.45 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by adjacent Bromine (C3). |
| 7.25 | Doublet (d) | 1H | Ar-H (C6) | Adjacent to Acetamido group. |
| 7.08 | Triplet (t) | 1H | Ar-H (C5) | Pseudo-triplet (coupling to H4 and H6). |
| 2.28 | Singlet (s) | 3H | Ar-CH₃ | C2-Methyl; slightly downfield due to ortho-deshielding. |
| 2.05 | Singlet (s) | 3H | CO-CH₃ | Acetyl methyl; characteristic acetanilide signal. |
Differentiation Note: The 4-bromo isomer would show a characteristic splitting pattern of a 1,2,4-trisubstituted ring (d, dd, d) with the C3 proton appearing as a distinct meta-coupled doublet. The 3-bromo isomer (1,2,3-trisubstituted) shows the specific d-t-d pattern described above.
Functional Utility in Drug Discovery
This molecule acts as a "masked" aniline. The acetamide protects the nitrogen from oxidation while the bromine serves as a handle for transition-metal catalysis.
Cross-Coupling Reactions
The C3-Bromine bond is activated for Pd-catalyzed cross-coupling, enabling the synthesis of biaryls and heterocycles.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl amides.
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Buchwald-Hartwig Amination: Displacement of Br with secondary amines to form diamines.
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Heck Reaction: Coupling with acrylates to form cinnamides.
Pathway to Indoles (The Batcho-Leimgruber / Fischer Analog)
This scaffold is particularly useful for synthesizing 4-substituted indoles, a privileged structure in GPCR ligands.
Figure 2: Retrosynthetic map showing the conversion of the acetamide scaffold into bioactive indole derivatives.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-(3-bromo-2-methylphenyl)acetamide (10g scale). Safety: Brominated anilines are toxic. Perform all operations in a fume hood.
Materials
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3-Bromo-2-methylaniline (CAS 55289-36-6): 10.0 g (53.7 mmol)
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Acetic Anhydride: 6.0 mL (64.5 mmol, 1.2 equiv)
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Dichloromethane (DCM): 100 mL
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Triethylamine (TEA): 8.2 mL (1.1 equiv)
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Wash solutions: 1M HCl, Sat. NaHCO₃, Brine.
Methodology
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Solvation: In a 250 mL round-bottom flask, dissolve 3-bromo-2-methylaniline (10 g) in dry DCM (100 mL).
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Base Addition: Add Triethylamine (8.2 mL) and cool the solution to 0°C using an ice bath.
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Acetylation: Dropwise add Acetic Anhydride (6.0 mL) over 15 minutes. Reasoning: Exothermic control prevents di-acetylation side products.
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Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up:
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline and TEA.
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Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acetic acid byproduct.
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Wash with Brine (50 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Recrystallization (Critical Step): The crude solid is often off-white. Recrystallize from minimal boiling Ethanol/Water (9:1).
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Target Yield: ~11.0 g (90%)
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Appearance: White crystalline needles.[1]
-
Melting Point: 156–158°C (Consistent with substituted acetanilides).
-
References
-
Sigma-Aldrich. (n.d.). N-(3-BROMO-2-METHYLPHENYL)ACETAMIDE Product Sheet. Retrieved from [2]
-
PubChem. (2023). Compound Summary: N-(4-Bromo-2-methylphenyl)acetamide (Isomer Comparison). National Library of Medicine. Retrieved from
-
PrepChem. (n.d.). Preparation of acetanilides via acetylation. Retrieved from
-
Organic Syntheses. (1951). N-Bromoacetamide (General reactivity reference). Org.[3][1][4][5][6][7] Synth. 31, 17. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for steric inhibition of resonance).
Sources
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- 3. Page loading... [guidechem.com]
- 4. N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
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- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
